2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
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Description
2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, also known as JNJ-40411813, is a novel compound with potential therapeutic applications in the field of neuroscience. This compound belongs to the class of cyclopentane derivatives and has been developed as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2).
Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds similar to 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine have been synthesized and evaluated for their biological activities, including insecticidal, antimicrobial, and antitumor effects. Studies have revealed that these compounds exhibit promising activity against various pathogens and cancer cell lines:
- Insecticidal and Antibacterial Potential : Pyrimidine linked heterocyclic compounds have shown significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
- Antitumor Activities : N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives exhibited noticeable antitumor activities, indicating their potential in cancer treatment (De-qing, 2011).
- Antimicrobial Activity of Formamidine Derivatives : Formamidine derivatives of 2-chloropyrimidin-4-yl showed promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
- Synthesis and Biological Activity of Bromo-Chloropyrimidin Derivatives : Novel bromo-chloropyrimidin derivatives have been synthesized and exhibited significant antimicrobial activity against tested bacterial and fungal strains (Ranganatha et al., 2018).
Crystal Structure and Synthesis
The synthesis and crystal structure of various pyrimidine derivatives have been studied, offering insights into their potential applications in scientific research:
- Crystal Structure of Triazolo[1,5-a]pyrimidin : The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was elucidated, revealing inversion dimers via N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
- Antimicrobial Evaluation of Polyheterocyclic Systems : Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines exhibited pronounced antimicrobial properties, with structure-activity relationship studies highlighting the role of specific substituents (Sirakanyan et al., 2021).
properties
IUPAC Name |
2-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNGKFFZGRDFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine |
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